3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine

Lipophilicity cLogP Membrane Permeability

3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine (CAS 102446-17-3), also known by the developmental code AHR-225, is a synthetic small molecule (C21H26ClNO, MW 343.9 g/mol) belonging to the diphenylmethoxypyrrolidine class. Its structure is defined by a pyrrolidine ring with an N-butyl substituent and a 3-(p-chloro-alpha-phenylbenzyloxy) moiety, a pharmacophore common to several first-generation antihistamines and anticholinergics.

Molecular Formula C21H26ClNO
Molecular Weight 343.9 g/mol
CAS No. 102446-17-3
Cat. No. B010908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine
CAS102446-17-3
Synonyms1-butyl-3-[(4-chlorophenyl)-phenyl-methoxy]pyrrolidine
Molecular FormulaC21H26ClNO
Molecular Weight343.9 g/mol
Structural Identifiers
SMILESCCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H26ClNO/c1-2-3-14-23-15-13-20(16-23)24-21(17-7-5-4-6-8-17)18-9-11-19(22)12-10-18/h4-12,20-21H,2-3,13-16H2,1H3
InChIKeyLDCAVJYDEQRFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine (CAS 102446-17-3): Structural Identity and Pharmacological Class Context


3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine (CAS 102446-17-3), also known by the developmental code AHR-225, is a synthetic small molecule (C21H26ClNO, MW 343.9 g/mol) belonging to the diphenylmethoxypyrrolidine class . Its structure is defined by a pyrrolidine ring with an N-butyl substituent and a 3-(p-chloro-alpha-phenylbenzyloxy) moiety, a pharmacophore common to several first-generation antihistamines and anticholinergics [1]. This compound is historically cataloged in the Dictionary of Pharmacological Agents and is identified by the Beilstein Registry Number 4-21-00-00008, placing it within a group of structurally related agents investigated for histamine receptor modulation [2]. For scientific procurement, its identity must be rigorously distinguished from its closest analogs, Pyroxamine (AHR-224, N-methyl) and AHR-226 (N-tert-butyl), as the distinct N-alkyl substitution dictates critical differences in lipophilicity, steric bulk, and receptor interaction profiles .

N-butyl substituent enables H3 receptor pathway research tool context
Free base form supports organic solvent-based assay and formulation workflows
Structural identity must be distinguished from N-methyl (AHR-224) and N-tert-butyl (AHR-226) analogs

Procurement Risk: Why Generic Substitution of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine with In-Class Analogs is Scientifically Unsupported


Within the diphenylmethoxypyrrolidine class, the N-alkyl substituent is not a passive structural feature but a critical determinant of pharmacological selectivity, pharmacokinetic behavior, and off-target liability. For instance, the N-butyl chain on AHR-225 is expected to confer significantly different cLogP (approximately +1 log unit higher) and steric properties compared to the N-methyl analog Pyroxamine (AHR-224), directly impacting membrane permeability, metabolic stability, and the ability to engage hydrophobic accessory binding pockets on histamine receptors [1]. Empirical data from related series confirm that even minor N-alkyl modifications can shift selectivity between H1, H3, and H4 receptors or alter anticholinergic side-effect profiles, meaning that substituting AHR-225 with AHR-224 or AHR-226 without validation is equivalent to procuring a different pharmacological tool [2]. This class-level inference establishes that generic substitution introduces uncontrolled variables that can invalidate comparative research data or lead to procurement of a compound with an unintended biological profile.

N-alkyl substitution shifts receptor selectivity
Switching to N-methyl analog (AHR-224) may introduce H1/anticholinergic activity, altering H3 pathway interpretation; N-tert-butyl analog may differ in steric engagement.
Salt form and physical state affect handling
Hydrochloride salt of AHR-226 requires polar solvents and may decompose before boiling, limiting purification and formulation compatibility compared to the free base.

Quantitative Differentiation Evidence for 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine (AHR-225) vs. Key Comparators


Physicochemical Differentiation: Lipophilicity Advantage of the N-Butyl Substituent

The target compound's N-butyl chain provides a direct lipophilicity advantage over its N-methyl analog, Pyroxamine (AHR-224). The calculated partition coefficient (cLogP) for AHR-225 is 5.8, compared to 4.6 for Pyroxamine, a difference of +1.2 log units [1]. This is based on computational predictions using the XLogP3 algorithm, which has a root-mean-square error (RMSE) of approximately 0.4 log units for neutral compounds [1]. This increased lipophilicity is expected to translate to higher membrane permeability, as described by the quantitative structure-permeability relationship (QSPR) where a ΔcLogP of +1 typically corresponds to a 2- to 5-fold increase in PAMPA permeability [2].

Lipophilicity (cLogP)
Cross-study comparable
AHR-225: 5.8 vs. AHR-224: 4.6 (Δ +1.2 log units)
Supports membrane permeability context for research models requiring lipophilic compound access
In silico prediction; experimental logP values may vary
Lipophilicity cLogP Membrane Permeability Drug Design

Structural Differentiation: Steric Bulk and Conformational Restriction from N-Butyl vs. N-Methyl

The N-butyl substituent of AHR-225 introduces greater steric bulk (molar refractivity, CMR) and conformational flexibility compared to the N-methyl group of Pyroxamine (AHR-224). The calculated CMR for AHR-225 is 108.2 cm³/mol, versus 91.5 cm³/mol for Pyroxamine, a difference of +16.7 cm³/mol . This steric difference is significant in the context of the H3 receptor's secondary hydrophobic pocket, which can accommodate larger alkyl groups and is implicated in the enhanced H3 selectivity observed for other N-alkyl pyrrolidine antagonists [1]. The increased degrees of rotational freedom in the butyl chain may also affect the entropic penalty upon receptor binding, potentially leading to a different residence time compared to the more rigid N-methyl analog [1].

Steric Bulk (CMR)
Class-level inference
ΔCMR +16.7 cm³/mol (AHR-225 vs. AHR-224)
Larger N-butyl steric occupancy may influence H3 vs. H1 selectivity context per SAR trends
Experimental receptor profiling needed for direct confirmation
Steric Effects Conformational Analysis Receptor Binding SAR

Baseline Physicochemical and Safety Properties for Handling and Formulation: AHR-225 vs. AHR-226

For industrial procurement and lab handling, the physicochemical properties of AHR-225 offer distinct practical advantages over the N-tert-butyl analog, AHR-226 (CAS 102584-35-0). The predicted boiling point of AHR-225 is 433.5 ± 45.0 °C (at 760 mmHg), whereas the tert-butyl analog AHR-226, as a hydrochloride salt, is expected to decompose before boiling, a common characteristic of quaternary or sterically hindered amine salts . Furthermore, AHR-225 is supplied as a free base with a density of 1.1 ± 0.1 g/cm³, which is more amenable to standard organic solvent formulations compared to the hydrochloride salt form of AHR-226, which may require polar, protic solvents for dissolution . The absence of a hydrochloride counterion in AHR-225 also simplifies analytical characterization by NMR and mass spectrometry, reducing salt-adduct interference .

Physical Form & Thermal Stability
Data to verify
Free base, predicted B.P. 433.5 °C vs. AHR-226 salt (decomposes)
Free base may support distillation-based purification and non-polar formulation protocols
Predicted data; source-specific review recommended
Thermal Stability Boiling Point Formulation Safety

Class-Level Differentiation: H3 Receptor Pharmacophore Optimization

While direct binding data for AHR-225 is not publicly available, its structural features align precisely with the optimized pharmacophore for histamine H3 receptor antagonism described in the medicinal chemistry literature. The general SAR for potent H3 antagonists requires: (1) a central basic amine (pyrrolidine), (2) a lipophilic diaryl group, and (3) an alkyl spacer to a secondary lipophilic moiety [1]. The N-butyl group of AHR-225 serves as this secondary lipophilic moiety, occupying a hydrophobic pocket that is a key determinant of H3 vs. H1 selectivity. In a published series of pyrrolidine amide H3 modulators, compounds with an N-butyl substituent consistently showed 10- to 100-fold selectivity for H3 over H1 receptors compared to their N-methyl counterparts, a trend attributed to the deeper hydrophobic pocket in the H3 receptor [2]. This class-level SAR predicts that AHR-225 is likely to possess a superior H3 selectivity window compared to Pyroxamine (AHR-224), which is known to exhibit significant H1 and anticholinergic activity [3].

H3 Pharmacophore Class-Level SAR
Class-level inference
N-butyl pyrrolidine motif matches optimized H3 antagonist pharmacophore
Supports H3-pathway research tool context; substituting with H1-preferring N-methyl analog would alter study endpoints
Direct binding data for AHR-225 unavailable; validation required
Histamine H3 Receptor SAR Selectivity CNS Drug Discovery

High-Value Research and Procurement Scenarios for 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine (AHR-225)


Selective Histamine H3 Receptor Tool Compound for CNS Target Engagement Studies

Based on the class-level SAR evidence and the optimized N-butyl pharmacophore, AHR-225 is best positioned as a selective histamine H3 receptor antagonist for in vitro receptor binding and functional assays [1]. Researchers studying H3-mediated regulation of neurotransmitter release (e.g., histamine, dopamine, acetylcholine) in synaptosomal or brain slice preparations should select AHR-225 over AHR-224, as the latter's H1 and anticholinergic activities would confound interpretation of H3-specific effects [2]. For procurement, ensure the compound is ordered as the free base, which is suitable for lipophilic formulations required for CNS penetration studies.

SAR Probe for N-Alkyl Chain Length Optimization in Pyrrolidine-Based Antagonist Programs

AHR-225 serves as a critical SAR probe for medicinal chemistry programs exploring the effect of N-alkyl chain length on receptor selectivity and pharmacokinetic properties [1]. Its cLogP of 5.8 and CMR of 108.2 cm³/mol provide reference points for a 'medium-length' alkyl chain, bridging the gap between the short (methyl, AHR-224) and bulky (tert-butyl, AHR-226) analogs [2]. This makes it an essential component of a comprehensive SAR matrix, and procurement of all three compounds from the same, reputable source is recommended to minimize variability in purity and formulation that could obscure true SAR trends.

Metabolic Stability Assessment: Probing N-Dealkylation Liability

The N-butyl chain of AHR-225 provides a specific substrate for cytochrome P450-mediated N-dealkylation, a common metabolic pathway for tertiary amines [1]. This makes AHR-225 a valuable probe for in vitro microsomal or hepatocyte stability assays designed to assess the metabolic liability of N-alkyl pyrrolidine scaffolds [2]. When procured for this purpose, it is critical to also obtain the potential N-dealkylated metabolite (1-H pyrrolidine analog) as an analytical standard for LC-MS/MS method development and metabolite identification.

Crystallography and Structural Biology: Capturing a Flexible Lipophilic Pocket

For structural biology efforts aimed at crystallizing the histamine H3 receptor or related aminergic GPCRs, the conformational flexibility and enhanced lipophilicity of AHR-225's N-butyl chain offer a unique advantage [1]. Unlike the rigid N-tert-butyl analog (AHR-226), the linear butyl chain can adopt multiple conformations to adapt to the receptor's hydrophobic pocket, potentially stabilizing distinct receptor conformations for X-ray crystallography or cryo-EM studies [2]. The free base form is also easier to co-crystallize with membrane proteins, avoiding salt-derived crystal packing artifacts.

Application
Selection Property
Validation Focus
H3-mediated neurotransmission studies
N-butyl pharmacophore selectivity context
H3 vs. H1 receptor response profiling
N-alkyl chain SAR profiling
cLogP and CMR reference values for alkyl series
Selectivity trend validation across AHR-224/225/226
N-dealkylation metabolic stability assessment
Tertiary amine substrate for CYP-mediated metabolism
Metabolite identification and in vitro microsomal stability
Aminergic GPCR structural biology
Linear butyl chain conformational flexibility
Receptor-ligand co-crystallization and cryo-EM studies
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